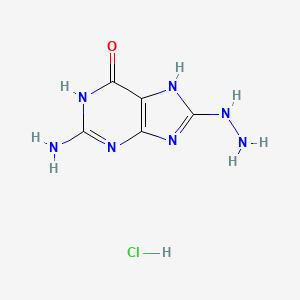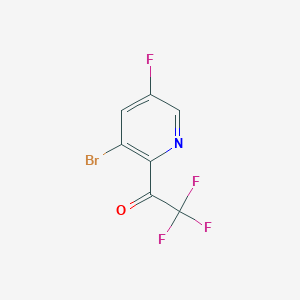
diABZI STING agonist-1 trihydrochloride
Übersicht
Beschreibung
diABZI STING Agonist-1 (hydrochloride): is a small molecule agonist of the stimulator of interferon genes (STING) pathway. It is known for its ability to induce the secretion of interferon-beta in human peripheral blood mononuclear cells . This compound has shown significant potential in enhancing the immune response, particularly in cancer immunotherapy and antiviral applications .
Wirkmechanismus
Target of Action
The primary target of diABZI STING Agonist-1 Trihydrochloride is the Stimulator of Interferon Genes (STING) pathway . STING is a critical component of the innate immune system and plays a significant role in the production of type-I interferons and pro-inflammatory cytokines .
Mode of Action
this compound is a potent, non-nucleotide-based ligand that activates STING . Unlike classical STING agonists, this compound activates STING while maintaining its open conformation . This unique mode of action is due to the symmetrical nature of STING, with two molecules of diABZI linked to create a single optimized dimeric ligand .
Biochemical Pathways
Upon activation by this compound, the STING pathway triggers the production of type-I interferons and pro-inflammatory cytokines . This leads to a cascade of immune responses, including the activation of the NF-κB and IRF-dependent responses .
Pharmacokinetics
this compound is water-soluble, which contributes to its increased bioavailability . It is provided as a lyophilized product and is stable for up to 3 months when properly stored at -20 °C .
Result of Action
The activation of STING by this compound leads to the production of type-I interferons and pro-inflammatory cytokines . This results in a robust immune response that has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer . Furthermore, it has been shown to suppress infection by diverse strains of SARS-CoV-2, including variants of concern .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability is affected by temperature, as it needs to be stored at -20 °C
Biochemische Analyse
Biochemical Properties
DiABZI STING agonist-1 trihydrochloride functions as an agonist of the STING pathway, which is a critical component of the innate immune system. This compound interacts with the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change that allows it to interact with downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). These interactions result in the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of interferon-beta and other cytokines .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In human peripheral blood mononuclear cells, this compound induces the secretion of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha . In cancer cells, this compound enhances the cytotoxicity of T cells by increasing antigen presentation and improving the affinity of T cell receptor-engineered T cells for tumor cells . Additionally, this compound has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in primary human bronchial airway epithelial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STING protein, which triggers a conformational change that activates the STING pathway. Unlike classical cyclic dinucleotide STING agonists, this compound maintains STING in an open conformation, allowing for sustained activation . This activation leads to the recruitment and activation of TBK1, which phosphorylates IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of interferon-beta and other cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the activation of the STING pathway by this compound leads to a sustained production of interferon-beta and other cytokines over several hours . Long-term effects in in vivo studies include decreased tumor volume and increased survival in murine models of colorectal cancer .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 2.5 mg/kg, this compound increases serum levels of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha in wild-type mice . Higher doses have been associated with increased efficacy in reducing tumor volume and improving survival in cancer models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile in preclinical studies.
Metabolic Pathways
This compound is involved in the STING signaling pathway, which is a key component of the innate immune response. Upon binding to STING, the compound induces the production of cyclic GMP-AMP (cGAMP), which acts as a secondary messenger to activate downstream signaling molecules . This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the STING protein. The compound is water-soluble, which facilitates its distribution in aqueous environments within the body . Upon binding to STING, this compound induces the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it interacts with downstream signaling molecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it interacts with TBK1 and IRF3 to initiate downstream signaling . This localization is crucial for the proper functioning of the STING pathway and the subsequent production of type-I interferons and pro-inflammatory cytokines .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von diABZI STING Agonist-1 beinhaltet die Herstellung eines dimeren Liganden durch Verknüpfung zweier Amidobenzimidazolmoleküle. Dieser Prozess verbessert die Bindungsaffinität zum STING-Rezeptor . Die Verbindung wird typischerweise als lyophilisiertes Produkt geliefert und kann in endotoxinfreiem Wasser gelöst werden, um eine Stammlösung zu erzeugen .
Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für diABZI STING Agonist-1 sind nicht umfassend dokumentiert.
Analyse Chemischer Reaktionen
Reaktionstypen: : diABZI STING Agonist-1 unterliegt hauptsächlich Aktivierungsreaktionen innerhalb biologischer Systeme. Er aktiviert den STING-Signalweg, was zur Produktion von Typ-I-Interferonen und proinflammatorischen Zytokinen führt .
Häufige Reagenzien und Bedingungen: : Die Aktivierung von diABZI STING Agonist-1 erfordert typischerweise seine Interaktion mit dem STING-Rezeptor in Gegenwart zellulärer Komponenten. Die Verbindung ist bei nanomolaren Konzentrationen wirksam, was auf ihre hohe Potenz hindeutet .
Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die durch die Aktivierung von diABZI STING Agonist-1 gebildet werden, umfassen Interferon-beta, Interleukin-6, Tumornekrosefaktor und KC/GRO-alpha .
Wissenschaftliche Forschungsanwendungen
Chemie: : In der Chemie wird diABZI STING Agonist-1 als Werkzeug zur Untersuchung des STING-Signalwegs und seiner Rolle in Immunantworten verwendet .
Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Mechanismen der angeborenen Immunität und die Kreuzkommunikation zwischen angeborenen und adaptiven Immunsystemen zu untersuchen .
Medizin: : In der Medizin hat diABZI STING Agonist-1 vielversprechende Ergebnisse in der Krebsimmuntherapie gezeigt, indem er die Zytotoxizität von T-Zellen gegenüber Krebszellen verstärkt . Er wird auch hinsichtlich seines Potenzials zur Hemmung von Virusinfektionen, einschließlich des schweren akuten respiratorischen Syndroms Coronavirus 2 (SARS-CoV-2), untersucht .
Industrie: : In der pharmazeutischen Industrie wird diABZI STING Agonist-1 als Therapeutikum für Krebs und Virusinfektionen entwickelt .
Wirkmechanismus
diABZI STING Agonist-1 übt seine Wirkungen aus, indem er den STING-Signalweg aktiviert. Nach Bindung an den STING-Rezeptor induziert er die Produktion von Typ-I-Interferonen und proinflammatorischen Zytokinen durch Aktivierung des TBK1-IRF3-Signalwegs . Diese Aktivierung verstärkt die Immunantwort, was zu einer erhöhten Zytotoxizität von T-Zellen und zur Hemmung der Virusreplikation führt .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, diABZI STING Agonist-1 is used as a tool to study the STING pathway and its role in immune responses .
Biology: : In biological research, this compound is utilized to investigate the mechanisms of innate immunity and the cross-talk between innate and adaptive immune systems .
Medicine: : In medicine, diABZI STING Agonist-1 has shown promise in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also being explored for its potential to inhibit viral infections, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Industry: : In the pharmaceutical industry, diABZI STING Agonist-1 is being developed as a therapeutic agent for cancer and viral infections .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2’3’-cyclisches Guanosinmonophosphat-Adenosinmonophosphat (2’3’-cGAMP): Ein natürlicher STING-Agonist, der ebenfalls den STING-Signalweg aktiviert, aber für die Aktivierung eine geschlossene „Deckel“-Konformation benötigt.
ADU-S100: Ein weiterer STING-Agonist, der Potenzial in der Krebsimmuntherapie gezeigt hat.
Einzigartigkeit: : diABZI STING Agonist-1 ist einzigartig in seiner Fähigkeit, den STING-Signalweg zu aktivieren, während er eine offene Konformation beibehält . Diese Eigenschaft könnte zu seiner höheren Potenz und Wirksamkeit bei systemischer Verabreichung im Vergleich zu anderen STING-Agonisten beitragen .
Eigenschaften
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)









![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)
